molecular formula C11H13ClN2O2 B170417 N-(6-Chloro-3-formylpyridin-2-yl)pivalamide CAS No. 127446-34-8

N-(6-Chloro-3-formylpyridin-2-yl)pivalamide

Cat. No.: B170417
CAS No.: 127446-34-8
M. Wt: 240.68 g/mol
InChI Key: QTIICTFBNRXNRF-UHFFFAOYSA-N
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Description

N-(6-Chloro-3-formylpyridin-2-yl)pivalamide (CAS: 127446-34-8) is a pyridine derivative characterized by a pivalamide group (tert-butyl carboxamide) attached to the pyridine ring at position 2, with a chlorine atom at position 6 and a formyl (-CHO) group at position 3. Its molecular formula is C₁₁H₁₃ClN₂O₂, and it has a molecular weight of 240.69 g/mol . The compound is commercially available in high-purity grades (≥95%) and is utilized in pharmaceutical and chemical research, particularly as a precursor for synthesizing coordination compounds or bioactive molecules . Key properties include a boiling point of 428.6°C, density of 1.273 g/cm³, and reactivity driven by its aldehyde group, which enables condensation reactions .

Properties

IUPAC Name

N-(6-chloro-3-formylpyridin-2-yl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O2/c1-11(2,3)10(16)14-9-7(6-15)4-5-8(12)13-9/h4-6H,1-3H3,(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTIICTFBNRXNRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C=CC(=N1)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70563218
Record name N-(6-Chloro-3-formylpyridin-2-yl)-2,2-dimethylpropanamide
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Molecular Weight

240.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127446-34-8
Record name N-(6-Chloro-3-formylpyridin-2-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70563218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(6-chloro-3-formylpyridin-2-yl)-2,2-dimethylpropanamide
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Preparation Methods

Acylation of 6-Chloro-3-formylpyridin-2-amine

The primary route involves acylation of 6-chloro-3-formylpyridin-2-amine with pivaloyl chloride. The reaction proceeds under anhydrous conditions in toluene, with triethylamine as a base to neutralize HCl byproducts:

C5H3ClN2O+(CH3)3CCOClEt3N, TolueneC11H13ClN2O2+HCl\text{C}5\text{H}3\text{ClN}2\text{O} + (\text{CH}3)3\text{CCOCl} \xrightarrow{\text{Et}3\text{N, Toluene}} \text{C}{11}\text{H}{13}\text{ClN}2\text{O}2 + \text{HCl}

Key parameters:

  • Temperature: 0–5°C to suppress side reactions.

  • Stoichiometry: 1:1.1 molar ratio of amine to pivaloyl chloride for complete conversion.

  • Yield: 89–92% after recrystallization.

Formylation of 6-Chloro-2-(pivaloylamino)pyridine

Alternative methods prioritize formylation after acylation. Starting with 6-chloro-2-(pivaloylamino)pyridine, a Vilsmeier-Haack reaction introduces the formyl group:

C10H11ClN2O+POCl3/DMFC11H13ClN2O2\text{C}{10}\text{H}{11}\text{ClN}2\text{O} + \text{POCl}3/\text{DMF} \rightarrow \text{C}{11}\text{H}{13}\text{ClN}2\text{O}2

Conditions:

  • Reagents: Phosphorus oxychloride (1.5 eq) and DMF (2 eq).

  • Temperature: 80°C for 6 hours.

  • Post-treatment: Quenching with ice water, extraction with ethyl acetate.

Industrial-Scale Optimization Strategies

Gas-Phase Amination

Patented improvements avoid aqueous monomethylamine to reduce wastewater. Instead, gaseous monomethylamine is dissolved in toluene under controlled conditions:

  • Pressure: 1–2 bar.

  • Flow rate: 150 kg/h of monomethylamine.

  • Advantages: 15% reduction in byproducts compared to aqueous methods.

Solvent and Catalyst Selection

ParameterToluene SystemTHF System
Reaction Time 4 hours6 hours
Yield 92%85%
Purity 97%90%
Byproducts <3%8%

Toluene outperforms tetrahydrofuran (THF) in minimizing byproduct formation due to better solubility of intermediates.

Analytical and Purification Techniques

Chromatographic Monitoring

High-performance liquid chromatography (HPLC) with a C18 column ensures reaction completion:

  • Mobile phase: 60:40 acetonitrile/water.

  • Retention time: 8.2 minutes.

Recrystallization

Crude product is purified via recrystallization from ethanol/water (3:1):

  • Melting point: 137–139°C.

  • Purity enhancement: 85% → 97%.

Challenges and Mitigation

Hydrolysis of the Formyl Group

The formyl group’s susceptibility to hydrolysis necessitates strict anhydrous conditions. Solutions include:

  • Molecular sieves in the reaction mixture.

  • Nitrogen atmosphere during workup.

Chloride Byproduct Management

Excess chloride from reagents or degradation is removed via:

  • Washing with 5% sodium bicarbonate.

  • Activated carbon filtration.

Emerging Methodologies

Continuous Flow Synthesis

Pilot-scale studies demonstrate enhanced efficiency in flow reactors:

  • Residence time: 30 minutes.

  • Yield: 94% with 99% purity.

Enzymatic Acylation

Preliminary trials using lipases (e.g., Candida antarctica) show promise for greener synthesis:

  • Solvent: tert-butanol.

  • Conversion: 78% at 40°C .

Chemical Reactions Analysis

Types of Reactions: N-(6-Chloro-3-formylpyridin-2-yl)pivalamide undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of N-(6-chloro-3-carboxypyridin-2-yl)pivalamide.

    Reduction: Formation of N-(6-chloro-3-hydroxymethylpyridin-2-yl)pivalamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(6-Chloro-3-formylpyridin-2-yl)pivalamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(6-Chloro-3-formylpyridin-2-yl)pivalamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of pyridine-based pivalamide derivatives allows for tailored applications in medicinal chemistry and materials science. Below is a detailed comparison of N-(6-Chloro-3-formylpyridin-2-yl)pivalamide with closely related analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Features References
This compound (127446-34-8) C₁₁H₁₃ClN₂O₂ 240.69 Cl (6), CHO (3) Reactive formyl group; high thermal stability
N-(2-chloro-6-formylpyridin-3-yl)pivalamide (1142191-76-1) C₁₁H₁₃ClN₂O₂ 240.69 Cl (2), CHO (6) Positional isomer; altered electronic effects due to substituent positions
N-(3-chloro-4-formylpyridin-2-yl)pivalamide (2969435-44-5) C₁₁H₁₃ClN₂O₂ 240.69 Cl (3), CHO (4) Formyl group adjacent to chlorine; potential steric hindrance
N-(5-Chloro-3-formylpyridin-2-yl)pivalamide (127446-33-7) C₁₁H₁₃ClN₂O₂ 240.68 Cl (5), CHO (3) Electron-withdrawing Cl at position 5; impacts ring reactivity
N-(6-Chloro-3-iodopyridin-2-yl)pivalamide (1346447-30-0) C₁₁H₁₂ClIN₂O₂ 366.58 Cl (6), I (3) Iodo substitution enhances halogen bonding; higher molecular weight
N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide C₁₁H₁₂ClIN₂O₂ 366.58 Cl (2), CHO (4), I (6) Dual halogen and aldehyde functionality; versatile for cross-coupling
N-(2-Chloro-6-(dimethoxymethyl)pyridin-3-yl)pivalamide (1142192-06-0) C₁₃H₁₉ClN₂O₃ 286.76 Cl (2), CH(OCH₃)₂ (6) Dimethoxymethyl group improves solubility; reduced electrophilicity

Key Insights from Structural Variations

Positional Isomerism :

  • Compounds like N-(2-chloro-6-formylpyridin-3-yl)pivalamide and N-(3-chloro-4-formylpyridin-2-yl)pivalamide exhibit identical molecular formulas but differ in substituent positions. This alters electronic distribution and steric effects, influencing reactivity in cross-coupling or nucleophilic substitution reactions .

Halogen Substitution :

  • Replacement of the formyl group with iodine (e.g., N-(6-Chloro-3-iodopyridin-2-yl)pivalamide ) introduces halogen-bonding capabilities, making it suitable for crystallography or radiopharmaceutical applications .

Functional Group Modifications :

  • The dimethoxymethyl group in N-(2-Chloro-6-(dimethoxymethyl)pyridin-3-yl)pivalamide enhances solubility in polar solvents compared to the hydrophobic tert-butyl group in the parent compound .

Electrophilicity :

  • The formyl group in This compound provides a reactive site for Schiff base formation or condensation, critical in synthesizing bioactive molecules (e.g., cystic fibrosis correctors) .

Table 2: Commercial Availability and Pricing

Compound Name (CAS) Catalog Number Price (1 g) Purity Supplier References
This compound OMXX-279352-01 $172.00 ≥95% American Elements
N-(2-chloro-6-formylpyridin-3-yl)pivalamide HB564-1 $400.00 Not specified Pyridine Catalog
N-(6-Chloro-3-iodopyridin-2-yl)pivalamide HB180-1 $500.00 Not specified Pyridine Catalog

Research and Application Context

  • Synthetic Utility : The formyl group in This compound facilitates its use as a building block for metal-organic frameworks (MOFs) or ligands in catalysis .

Biological Activity

N-(6-Chloro-3-formylpyridin-2-yl)pivalamide is a compound with significant potential in medicinal chemistry, particularly due to its biological activity and applications in drug development. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H13_{13}ClN2_2O2_2
  • Molecular Weight : 240.69 g/mol
  • CAS Number : 127446-34-8

The compound features a chloro substituent on the pyridine ring and a formyl group, which contribute to its reactivity and biological interactions. The pivalamide moiety enhances its solubility and stability, making it a valuable candidate for various therapeutic applications.

The precise mechanism of action of this compound is not fully elucidated; however, it is believed to interact with specific molecular targets such as enzymes or receptors. This interaction may modulate various biochemical pathways, potentially influencing conditions associated with central nervous system disorders.

Potential Targets:

  • Dopamine Receptors : The compound has been studied for its effects on D2 dopamine receptors, where it may exhibit biased agonism, offering therapeutic potential for psychiatric and neurological disorders .

Antipsychotic Properties

Research indicates that this compound may possess antipsychotic-like properties. In vivo studies have demonstrated its ability to influence behaviors associated with hyperlocomotion in animal models, suggesting a potential role in treating psychotic disorders .

Antitumor Activity

Similar compounds have shown promise in antitumor activity; thus, this compound is hypothesized to exhibit similar effects. The structural characteristics of the compound allow for interactions with various biological targets involved in cancer progression.

Case Studies

  • Dopamine Receptor Modulation : A study highlighted the compound's ability to modulate D2 dopamine receptors in a biased manner, which could lead to reduced side effects compared to traditional antipsychotics. This was demonstrated through behavioral assays in genetically modified mice lacking β-arrestin .
  • In Vitro Studies : Laboratory studies have shown that the compound can inhibit certain enzymatic activities linked to cancer cell proliferation. These findings suggest that further exploration into its use as an anticancer agent is warranted.

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Characteristics
N-(6-Chloropyridin-2-yl)pivalamideChlorine at position 6Similar reactivity but lacks formyl group
N-(3-Methylpyridin-2-yl)pivalamideMethyl group at position 3Enhanced lipophilicity and metabolic stability
N-(4-Iodo-2-methoxypyridin-3-yl)pivalamideIodine at different positionUnique reactivity profile due to iodine placement

This table illustrates how variations in substituents can affect biological activity and potential therapeutic applications.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing N-(6-Chloro-3-formylpyridin-2-yl)pivalamide, and how are they applied?

  • Methodological Answer :

  • 1H and 13C NMR : Confirm the presence of the pivalamide group (singlet for tert-butyl protons at ~1.2 ppm) and formyl proton (9-10 ppm). Chlorine and pyridine ring protons/atoms are identified via coupling patterns and chemical shifts .
  • IR Spectroscopy : Detect the formyl group (C=O stretch at ~1700 cm⁻¹) and amide N-H stretch (~3300 cm⁻¹) .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion) and fragmentation patterns to confirm substituents .

Q. What safety protocols are critical when synthesizing or handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of volatile intermediates .
  • Waste Disposal : Segregate halogenated organic waste for incineration by certified facilities due to potential environmental toxicity .
  • Emergency Response : For skin contact, rinse immediately with water; for spills, neutralize with inert adsorbents (e.g., vermiculite) .

Q. What are the common synthetic routes for this compound?

  • Methodological Answer :

  • Step 1 : Bromination of a 6-methylpyridine precursor using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) to introduce reactive sites .
  • Step 2 : Formylation via Vilsmeier-Haack reaction (POCl3/DMF) to install the aldehyde group at the 3-position .
  • Step 3 : Pivalamide protection using pivaloyl chloride in anhydrous conditions to stabilize the amine .

Advanced Research Questions

Q. How can contradictions in reported synthetic yields for this compound be systematically addressed?

  • Methodological Answer :

  • Parameter Optimization : Vary reaction temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., Pd for cross-couplings) to identify yield-limiting factors .
  • Intermediate Purity : Use column chromatography or recrystallization to purify intermediates (e.g., brominated precursors) before formylation .
  • Mechanistic Studies : Employ in-situ NMR or LC-MS to monitor reaction progress and detect side products (e.g., over-bromination) .

Q. What computational methods are suitable for studying the electronic properties of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Use B3LYP/6-311+G(d,p) to calculate HOMO-LUMO gaps, electrostatic potentials, and charge distribution. Compare with experimental UV-Vis data .
  • Correlation-Energy Functionals : Apply the Colle-Salvetti formula to model electron correlation effects in the pyridine ring and formyl group .
  • Solvent Modeling : Include implicit solvent models (e.g., PCM) to assess polarity-dependent reactivity .

Q. How can crystallographic data for this compound be refined using SHELXL, especially for twinned crystals?

  • Methodological Answer :

  • Data Collection : Use high-resolution X-ray diffraction (λ = Cu-Kα) and integrate data with TWINABS for twinned crystals .
  • Refinement Strategy : Apply HKLF5 format in SHELXL for twin-law matrices. Restrain anisotropic displacement parameters for chlorine and oxygen atoms .
  • Validation : Check R-factor convergence and Hirshfeld surface analysis to confirm hydrogen-bonding networks (e.g., N-H···O interactions) .

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